2-cyano-2-cyclohexylideneacetic acid

Description

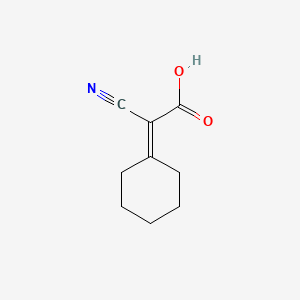

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAMEGWTNNOKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190604 | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37107-50-9 | |

| Record name | 2-Cyano-2-cyclohexylideneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37107-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyano-2-cyclohexylideneacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-2-cyclohexylideneacetic acid, a valuable building block in organic synthesis. The core of this process lies in the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction. This document offers a deep dive into the reaction mechanism, a detailed experimental protocol, and a thorough discussion of purification, characterization, and troubleshooting. The content is specifically tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical guidance for the successful synthesis of this target molecule.

Introduction

This compound is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a reactive nitrile group, a carboxylic acid, and a cyclohexylidene moiety, allows for a wide range of subsequent chemical transformations. The primary and most efficient route to this compound is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid.[1] This reaction is a classic example of a base-catalyzed condensation between an active methylene compound and a carbonyl compound, resulting in the formation of a new carbon-carbon double bond.[1] Understanding the nuances of this reaction is key to achieving high yields and purity of the desired product.

The Knoevenagel Condensation: A Mechanistic Deep Dive

The synthesis of this compound proceeds via the Knoevenagel condensation, a nucleophilic addition-elimination reaction.[1] In this specific case, the reaction is typically catalyzed by a weak base, such as ammonium acetate, to avoid the self-condensation of cyclohexanone.

The mechanism can be elucidated in the following steps:

-

Deprotonation of Cyanoacetic Acid: The basic catalyst, in this case, the acetate ion from ammonium acetate, deprotonates the α-carbon of cyanoacetic acid. This carbon is particularly acidic due to the electron-withdrawing effects of both the nitrile and the carboxylic acid groups, which stabilize the resulting carbanion.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This step leads to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the ammonium ion or another proton source in the reaction mixture, yielding a β-hydroxy acid.

-

Dehydration: Under the reaction conditions, the β-hydroxy acid readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, α,β-unsaturated product, this compound. The removal of water from the reaction mixture, often by azeotropic distillation, drives the equilibrium towards the product.

Caption: Knoevenagel condensation mechanism.

Experimental Protocol

The following protocol is adapted from a well-established procedure and is designed to be a self-validating system for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Properties/Specifications |

| Cyclohexanone | Starting material (carbonyl compound) | Purity >99%, freshly distilled if necessary |

| Cyanoacetic Acid | Starting material (active methylene) | Purity >98%, hygroscopic, store in a desiccator |

| Ammonium Acetate | Catalyst (weak base) | Anhydrous, finely powdered |

| Benzene or Toluene | Solvent (azeotropic water removal) | Anhydrous |

| Dean-Stark Apparatus | Water removal | To drive the reaction to completion |

| Reflux Condenser | To prevent solvent loss | --- |

| Heating Mantle/Oil Bath | Heat source | --- |

| Round-bottom flask | Reaction vessel | --- |

| Magnetic stirrer | Agitation | --- |

| Buchner Funnel & Filter Paper | Product isolation | --- |

| Rotary Evaporator | Solvent removal | --- |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask, add cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and 75 mL of benzene (or toluene). Equip the flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reaction: Heat the mixture to a vigorous reflux using a heating mantle or an oil bath. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until the theoretical amount of water (1.0 mole) has been collected (approximately 2-3 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with two portions of water to remove any remaining ammonium acetate and unreacted cyanoacetic acid.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, to yield colorless crystals of this compound.

Caption: Experimental workflow for synthesis.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | δ ~12.0-13.0 (br s, 1H, COOH), δ ~2.8-3.0 (m, 2H, allylic CH₂), δ ~2.4-2.6 (m, 2H, allylic CH₂), δ ~1.6-1.8 (m, 6H, cyclohexyl CH₂) |

| ¹³C NMR | δ ~170 (C=O), δ ~160 (C=C), δ ~115 (CN), δ ~100 (C=C-CN), δ ~35 (allylic CH₂), δ ~30 (allylic CH₂), δ ~28 (cyclohexyl CH₂), δ ~26 (cyclohexyl CH₂), δ ~25 (cyclohexyl CH₂) |

| IR (Infrared) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2220 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 165.0790. Fragmentation may show loss of COOH (m/z = 120) and other characteristic fragments.[2] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure complete removal of water using the Dean-Stark trap. Extend the reaction time. |

| Impure reagents. | Use freshly distilled cyclohexanone and dry cyanoacetic acid. | |

| Inefficient catalysis. | Ensure the ammonium acetate is anhydrous and finely powdered for better dispersion. | |

| Product is an oil or does not crystallize | Presence of impurities. | Re-purify by column chromatography before attempting recrystallization. |

| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water). | |

| Side reactions | Use of a strong base. | Use a weak base like ammonium acetate or piperidine. Avoid strong bases like NaOH or alkoxides. |

| Self-condensation of cyclohexanone. | Maintain a moderate reaction temperature and use a weak base. |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[3][4][5]

-

Cyanoacetic Acid: Toxic if swallowed. Causes severe skin burns and eye damage. Handle with extreme care.

-

Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.[6]

-

Benzene/Toluene: Flammable liquids. Benzene is a known carcinogen. Toluene is a suspected teratogen. Use with adequate ventilation and avoid inhalation.

Conclusion

The Knoevenagel condensation provides an effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for the successful execution of this synthesis in a laboratory setting.

References

-

Organic Chemistry Portal. Knoevenagel Condensation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone. [Link]

-

AK Lectures. Knoevenagel Condensation Examples. [Link]

-

ResearchGate. The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester. [Link]

-

Penta chemicals. Cyclohexanone - SAFETY DATA SHEET. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

Sources

A Spectroscopic Guide to 2-Cyano-2-cyclohexylideneacetic Acid: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-cyano-2-cyclohexylideneacetic acid, a key intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the rationale behind the experimental methodologies and the interpretation of the spectral features, grounding the analysis in established principles of spectroscopic techniques.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule characterized by a cyclohexylidene ring, a nitrile group, and a carboxylic acid moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and other biologically active compounds. Its synthesis is most commonly achieved through the Knoevenagel condensation of cyclohexanone with cyanoacetic acid.[1]

Accurate structural elucidation and purity assessment are paramount in any synthetic endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to achieve this. This guide will delve into the characteristic spectral signatures of this compound, offering a detailed interpretation that will aid researchers in its unambiguous identification and characterization.

Synthesis and Experimental Protocols

The preparation of this compound is a classic example of the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

Synthetic Workflow: Knoevenagel Condensation

The synthesis involves the reaction of cyclohexanone with cyanoacetic acid, typically in the presence of a basic catalyst such as an amine. The reaction proceeds via the formation of a carbanion from cyanoacetic acid, which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated product.

Caption: Knoevenagel condensation of cyclohexanone and cyanoacetic acid.

Experimental Procedure for Synthesis

A representative experimental procedure for the synthesis of this compound is as follows:

-

To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., toluene), add cyanoacetic acid (1.0 eq).

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexylidene ring and the acidic proton of the carboxylic acid.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~2.90 | t | 2H | Allylic CH₂ (α to C=C) |

| ~2.50 | t | 2H | Allylic CH₂ (α to C=C) |

| ~1.70 | m | 6H | Remaining CH₂ of cyclohexyl ring |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Carboxylic Acid Proton (-COOH): The highly deshielded broad singlet observed at approximately 12.0 ppm is a characteristic feature of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Allylic Protons: The two triplets around 2.90 and 2.50 ppm are assigned to the two sets of allylic protons on the cyclohexylidene ring (at the C2 and C6 positions). These protons are adjacent to the sp² hybridized carbon of the double bond and are therefore deshielded. The difference in their chemical shifts is due to the anisotropic effect of the conjugated system.

-

Cyclohexyl Protons: The multiplet centered around 1.70 ppm corresponds to the remaining six protons of the cyclohexylidene ring. The overlapping signals result from the similar chemical environments of these protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH |

| ~160.0 | C=C (quaternary) |

| ~118.0 | -C≡N |

| ~100.0 | C=C (quaternary) |

| ~35.0 | Allylic CH₂ |

| ~28.0 | Allylic CH₂ |

| ~27.5 | CH₂ |

| ~26.0 | CH₂ |

| ~25.5 | CH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Carbonyl Carbon (-COOH): The signal at approximately 170.0 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Olefinic Carbons (C=C): The two signals in the downfield region, around 160.0 ppm and 100.0 ppm, are assigned to the sp² hybridized carbons of the exocyclic double bond. The significant difference in their chemical shifts is due to the electronic effects of the attached cyano and carboxylic acid groups.

-

Nitrile Carbon (-C≡N): The signal around 118.0 ppm is typical for a nitrile carbon.

-

Cyclohexyl Carbons: The signals in the upfield region (~25.5-35.0 ppm) correspond to the sp³ hybridized carbons of the cyclohexylidene ring. The two allylic carbons are expected to be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2220 | Strong | C≡N stretch (conjugated) |

| 1710 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |

| 1640 | Medium | C=C stretch |

| 1430 | Medium | C-H bend (CH₂) |

| 1250 | Strong | C-O stretch (carboxylic acid) |

Interpretation:

-

O-H Stretch: The very broad and strong absorption in the 3300-2500 cm⁻¹ region is a definitive feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][3]

-

C≡N Stretch: The strong, sharp peak at approximately 2220 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration. The conjugation with the double bond slightly lowers this frequency compared to a non-conjugated nitrile.[2][4]

-

C=O Stretch: The intense absorption at around 1710 cm⁻¹ is assigned to the C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation lowers the frequency from that of a saturated carboxylic acid.[2][5]

-

C=C Stretch: The medium intensity band at about 1640 cm⁻¹ is due to the C=C stretching of the exocyclic double bond.

-

C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Mass Spectral Data and Interpretation

For this compound (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 165 would correspond to the molecular ion.

-

Loss of H₂O: A fragment at m/z = 147 could arise from the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A fragment at m/z = 120 could be due to the loss of the carboxyl group.

-

Decarboxylation (Loss of CO₂): A significant fragment at m/z = 121 would be expected from the loss of carbon dioxide, a common fragmentation pathway for carboxylic acids.

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, other complex rearrangements and cleavages of the cyclohexylidene ring can lead to a series of smaller fragments.

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid, the conjugated nitrile, and the carbon-carbon double bond. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation behavior. This comprehensive spectral guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring its accurate identification and facilitating its use in further research and development.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US5008429A - Process for industrial application of Knoevenagel synthesis.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

YouTube. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Cyano-2-cyclohexylideneacetic Acid, with a Core Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 2-cyano-2-cyclohexylideneacetic acid (CAS No. 37107-50-9), with a primary focus on its solubility characteristics. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes theoretical predictions based on its molecular structure, data from analogous compounds, and established physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for applications in drug discovery, formulation development, and chemical synthesis. This document is structured to provide not just data, but a foundational understanding of the causal relationships between the molecular structure of this compound and its solubility behavior in various solvent systems.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a cyano (nitrile) group attached to a cyclohexylidene scaffold. This unique combination of functional groups imparts a distinct polarity and reactivity profile, making it a molecule of interest in medicinal chemistry and organic synthesis. The interplay between the non-polar cyclohexyl ring and the polar cyano and carboxylic acid moieties dictates its physical properties, most notably its solubility.

Understanding the solubility of this compound is paramount for a range of applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of preclinical assays. For synthetic chemists, knowledge of solubility is crucial for reaction setup, purification, and crystallization processes.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 37107-50-9 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Melting Point | 107-109 °C | [1] |

| Appearance | Crystalline solid (predicted) | |

| pKa (Predicted) | ~2.5 - 3.5 | Inferred from related compounds |

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative and semi-quantitative solubility profile can be predicted by analyzing the compound's structural features and comparing it to analogous molecules.

Influence of Functional Groups on Solubility

The solubility of this compound is governed by the following structural components:

-

Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to confer solubility in polar protic solvents such as water, alcohols, and other organic acids.

-

Cyano Group (-C≡N): The nitrile group is polar and a strong hydrogen bond acceptor. Its presence is anticipated to enhance solubility in polar solvents.

-

Cyclohexylidene Ring: This bulky, non-polar hydrocarbon ring is hydrophobic and will tend to decrease aqueous solubility. Its contribution to solubility will be more pronounced in non-polar organic solvents.

Predicted Solubility in Various Solvent Classes

Based on the principle of "like dissolves like," the following solubility behavior is anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and cyano groups should facilitate solubility in these solvents through hydrogen bonding. However, the non-polar cyclohexylidene ring will limit the extent of this solubility. In aqueous media, the solubility is expected to be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is predicted in these solvents due to dipole-dipole interactions with the polar functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in these solvents due to the dominant polarity of the carboxylic acid and cyano groups. The non-polar cyclohexylidene ring may allow for some minimal dissolution.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely, as these solvents can interact with the polar functional groups to some extent.

pH-Dependent Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound will be significantly influenced by the pH of the solution. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship.

The pKa of the carboxylic acid is a critical parameter. While not experimentally determined for this specific molecule, we can estimate it by considering related compounds. Cyanoacetic acid has a pKa of approximately 2.47, and cyclohexanecarboxylic acid has a pKa of around 4.9. The electron-withdrawing nature of the cyano group alpha to the carboxylic acid in this compound is expected to lower the pKa relative to cyclohexanecarboxylic acid, likely placing it in the range of 2.5 to 3.5.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble carboxylic acid form. As the pH increases to above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate anion. This dramatic increase in solubility in alkaline solutions is a key characteristic to consider in formulation and extraction protocols.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Caption: Workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

A validated analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC is well-suited for the analysis of this compound.

-

Column: A C18 column is a common and effective choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate. The conjugated system of the molecule should provide a chromophore for UV detection.

-

Quantification: A calibration curve should be prepared using standards of known concentrations to accurately determine the concentration of the analyte in the samples.

UV-Vis Spectrophotometry:

-

Technique: This method can be a simpler and faster alternative to HPLC if the compound has a unique chromophore and there are no interfering substances in the solvent.

-

Procedure: A wavelength of maximum absorbance (λmax) is first identified. A calibration curve of absorbance versus concentration is then constructed using standard solutions. The absorbance of the diluted saturated solution is measured, and its concentration is determined from the calibration curve.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physical properties of this compound, with a particular emphasis on its solubility. While experimental data remains scarce, a robust predictive framework based on its molecular structure has been established. The provided step-by-step protocol for the shake-flask method, coupled with appropriate analytical techniques, offers a clear pathway for researchers to generate high-quality, reliable solubility data.

The generation of such experimental data is a critical next step and will be invaluable for the scientific community, particularly for those in the fields of drug discovery and development. Future work should focus on determining the precise pKa of the compound and its solubility in a wide range of pharmaceutically and synthetically relevant solvents.

References

-

PubChem. Cyanocyclohexylideneacetic acid. [Link]

-

Pharmaffiliates. Cyclohexylidenecyanoacetic Acid. [Link]

-

ChemSrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. [Link]

-

Organic Syntheses. Cyclohexaneacetic acid, α-cyano-. [Link]

-

PubChem. Cyanoacetic acid. [Link]

-

Wikipedia. Cyanoacetic acid. [Link]

-

PubChem. Cyclohexaneacetic acid. [Link]

-

PubChem. Cyanocyclohexylideneacetic acid. [Link]

Sources

An In-depth Technical Guide to the Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, represents a modification of the aldol condensation that offers a powerful and versatile method for the synthesis of α,β-unsaturated compounds.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the resulting products serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-cancer agents, and other biologically active molecules.[3] The reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an active methylene compound, cyanoacetic acid, typically catalyzed by a weak base.[4]

This technical guide provides an in-depth exploration of the Knoevenagel condensation between cyclohexanone and cyanoacetic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the reaction mechanism, the rationale behind experimental choices, and strategies for optimizing the synthesis of the target product, cyclohexylideneacetonitrile.

The Core Reaction: Mechanistic Insights and the Decarboxylative Pathway

The Knoevenagel condensation of cyclohexanone and cyanoacetic acid is a multi-step process that culminates in the formation of an α,β-unsaturated nitrile. A key feature of using a carboxylic acid as the active methylene component is the subsequent decarboxylation, a process often facilitated by the reaction conditions, aligning it with the Doebner modification of the Knoevenagel condensation.[5][6]

The reaction proceeds through the following key stages:

-

Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine or even ammonium acetate, deprotonates the α-carbon of cyanoacetic acid.[4][5] The acidity of these protons is enhanced by the presence of both the nitrile and carboxylic acid groups, which stabilize the resulting carbanion through resonance.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This addition reaction forms an unstable aldol-type intermediate.

-

Dehydration: The aldol intermediate readily undergoes dehydration, eliminating a molecule of water to form the more stable, conjugated system of cyclohexylidenecyanoacetic acid.[5] This step is often driven by heating the reaction mixture.

-

Decarboxylation: The intermediate, cyclohexylidenecyanoacetic acid, upon further heating, undergoes decarboxylation, releasing carbon dioxide to yield the final product, cyclohexylideneacetonitrile.[5] This step is often the driving force for the reaction's completion. For industrial applications, controlling the rate of CO2 evolution is a critical safety consideration.[7] The use of catalysts like piperazine in an acetic acid solvent can help to moderate this process.[1]

Caption: Generalized mechanism of the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.

Experimental Protocol: Synthesis of Cyclohexylideneacetonitrile

This protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of cyclohexylideneacetonitrile.[5][8]

Materials and Equipment:

-

Cyclohexanone (reagent grade)

-

Cyanoacetic acid

-

Ammonium acetate or Piperidine (catalyst)

-

Benzene or Toluene (solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Step-by-Step Procedure:

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), and the chosen catalyst (e.g., 0.04 moles of ammonium acetate or a catalytic amount of piperidine).[5] Add a suitable solvent such as benzene or toluene (approximately 75 mL) to facilitate the reaction and azeotropic removal of water.

-

Condensation and Dehydration: Heat the reaction mixture to a vigorous reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue heating until the theoretical amount of water (18 mL) has been collected, which typically takes 2-3 hours.[5]

-

Decarboxylation: After the water has been removed, continue to heat the mixture at reflux for an additional hour to ensure complete decarboxylation.[5] The evolution of carbon dioxide should be monitored. For larger scale reactions, a controlled addition of the cyanoacetic acid solution to the heated ketone and catalyst can provide a more even flow of CO2.[7]

-

Workup: Allow the reaction mixture to cool. Dilute the mixture with the same solvent and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation.[8]

Characterization of Cyclohexylideneacetonitrile:

-

Appearance: Pale yellow oil.

-

Boiling Point: Approximately 50°C at 0.5 mmHg.[8]

-

¹H NMR (in CCl₄): δ 1.25-2.0 (m, 6H), 2.0-2.8 (m, 4H, methylene protons), 5.08 (m, 1H, olefinic proton).[8]

-

Note: The presence of the β,γ-unsaturated isomer, 2-(1-cyclohexenyl)acetonitrile, can be identified by a signal at δ 5.65 (m, 1H, olefinic proton).[8]

Optimizing Reaction Conditions: A Data-Driven Approach

The yield and purity of cyclohexylideneacetonitrile are highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature all play a crucial role in the outcome of the synthesis.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Observations | Reference |

| Ammonium Acetate | Benzene | 160-165 (reflux) | 65-72 | Two-step process (condensation then decarboxylation) is well-controlled. | [5] |

| Piperidine | Benzene | Room Temperature | 82 (of adduct) | Effective for the initial condensation step. | [9] |

| Potassium Hydroxide | Acetonitrile | Reflux | 48-60 | Direct condensation of acetonitrile, product is a mix of α,β and β,γ isomers. | [8] |

| Piperazine/Acetic Acid | n-Hexane/Acetic Acid | 125-145 then 180-200 | High | Controlled decarboxylation, suitable for industrial scale. | [1] |

Causality Behind Experimental Choices:

-

Catalyst Selection: Weak bases like ammonium acetate and piperidine are preferred because they are strong enough to deprotonate cyanoacetic acid but not so strong as to promote the self-condensation of cyclohexanone.[4] The choice between them can influence reaction time and the ease of handling the decarboxylation step. For industrial applications where safety and control are paramount, a two-step approach with a catalyst like piperazine for the decarboxylation offers significant advantages.[1]

-

Solvent's Role: The use of a solvent that forms an azeotrope with water, such as benzene or toluene, is critical for driving the dehydration equilibrium towards the product by continuously removing water via a Dean-Stark trap.[5]

-

Temperature Control: The initial condensation and dehydration are typically carried out at the reflux temperature of the solvent. The subsequent decarboxylation often requires higher temperatures to proceed at a reasonable rate.[1][5] Careful temperature management is essential to prevent side reactions and ensure a controlled evolution of CO2.

Navigating Challenges: Side Reactions and Isomerization

A common challenge in the synthesis of cyclohexylideneacetonitrile is the potential formation of the thermodynamically more stable β,γ-unsaturated isomer, 2-(1-cyclohexenyl)acetonitrile.[5][8]

Caption: Potential for isomerization of the desired α,β-unsaturated product.

The formation of the β,γ-isomer is often favored under conditions that allow for thermodynamic equilibration. To selectively obtain the desired α,β-unsaturated product, it is crucial to carefully control the reaction conditions. Shorter reaction times and lower temperatures during the initial condensation can favor the kinetic product. The choice of base can also influence the product distribution.

Conclusion: A Versatile Synthesis with Broad Applications

The Knoevenagel condensation of cyclohexanone and cyanoacetic acid is a robust and highly valuable reaction in the synthetic chemist's toolkit. By understanding the underlying mechanism, carefully selecting the reaction conditions, and being mindful of potential side reactions, researchers can efficiently synthesize cyclohexylideneacetonitrile, a versatile intermediate for the development of novel therapeutics and other advanced materials. This guide provides the foundational knowledge and practical insights necessary for the successful implementation and optimization of this important transformation.

References

- CN104262197A - Synthesis method of 1-cyclohexenylacetonitrile - Google P

-

Organic Syntheses Procedure. (URL: [Link])

-

Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure. (URL: [Link])

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (URL: [Link])

-

cyclopentanone - Organic Syntheses Procedure. (URL: [Link])

-

Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. - YouTube. (URL: [Link])

-

n-chlorocyclohexylideneimine - Organic Syntheses Procedure. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Acetonitrile, cyclohexylidene - Organic Syntheses Procedure. (URL: [Link])

-

Knoevenagel Condensation of Aldehydes and Ketones with Alkyl Nitriles Catalyzed by Strongly Basic Anion Exchange Resins under Continuous‐Flow Conditions - ResearchGate. (URL: [Link])

- US5008429A - Process for industrial application of Knoevenagel synthesis - Google P

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

-

List of reactions where the use of the solvent has a specific function... - ResearchGate. (URL: [Link])

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (URL: [Link])

-

Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. - ResearchGate. (URL: [Link])

-

Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PubMed Central. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Changes in ¹H NMR of 1o and 1o′ in acetonitrile-d3 (Inset shows the... - ResearchGate. (URL: [Link])

-

(PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction - ResearchGate. (URL: [Link])

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (URL: [Link])

Sources

- 1. CN104262197A - Synthesis method of 1-cyclohexenylacetonitrile - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. US5008429A - Process for industrial application of Knoevenagel synthesis - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

The Unexplored Therapeutic Potential of 2-Cyano-2-Cyclohexylideneacetic Acid Derivatives: A Technical Guide for Researchers

Abstract

The 2-cyano-2-cyclohexylideneacetic acid scaffold represents a compelling, yet underexplored, class of compounds with significant therapeutic potential. The inherent reactivity of the cyano and carboxylic acid functionalities, coupled with the structural features of the cyclohexylidene moiety, suggests a broad spectrum of possible biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives. Drawing upon established principles of medicinal chemistry and citing methodologies applied to structurally related compounds, this document serves as a foundational resource to stimulate and guide future research in this promising area.

Introduction: The Chemical Appeal of the this compound Scaffold

The this compound core is a fascinating starting point for drug discovery. The cyano (-C≡N) group is a versatile functional group known to influence a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity[1]. Its linear geometry and ability to act as a hydrogen bond acceptor allow for specific interactions with biological targets. The cyclohexylidene moiety provides a lipophilic and conformationally flexible anchor, which can be crucial for receptor binding and traversing cellular membranes.

While direct and extensive research on the biological activities of simple this compound derivatives is nascent, the broader class of cyclohexylidene derivatives has demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory properties[2]. This guide will, therefore, extrapolate from the known activities of related structures to propose potential therapeutic applications and provide the necessary technical framework for their investigation.

Synthesis of this compound Derivatives: The Knoevenagel Condensation

The most direct and efficient method for the synthesis of the this compound scaffold is the Knoevenagel condensation. This well-established reaction involves the condensation of an active methylene compound (in this case, a cyanoacetic acid derivative) with a carbonyl compound (cyclohexanone)[3][4].

General Reaction Scheme

The reaction proceeds via a base-catalyzed mechanism where the base abstracts a proton from the active methylene group of the cyanoacetic acid derivative, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to yield the α,β-unsaturated product.

Caption: Knoevenagel condensation for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate

This protocol is a representative example of a Knoevenagel condensation for the synthesis of an ester derivative.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq), and a catalytic amount of an acid, such as glacial acetic acid (0.1 eq)[5].

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up and Purification: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Activities and Screening Methodologies

Based on the activities of structurally related compounds, this compound derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The cyanoacrylamide and related α,β-unsaturated nitrile moieties are present in numerous compounds with demonstrated anticancer activity[3]. The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound[6][7].

Experimental Protocol: MTT Assay [8]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The presence of the α,β-unsaturated nitrile system in this compound derivatives suggests potential antimicrobial activity. This functional group can act as a Michael acceptor, reacting with nucleophilic residues in essential bacterial enzymes or proteins.

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[5].

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Derivatives of cyclic compounds, including those with a cyclohexyl moiety, have been investigated for their anti-inflammatory properties[9]. The mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity[10].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic structural modifications of the this compound scaffold are crucial for optimizing biological activity. Key areas for SAR exploration include:

-

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, and other derivatives can modulate the compound's polarity, solubility, and pharmacokinetic properties.

-

Substitution on the Cyclohexyl Ring: Introduction of various substituents on the cyclohexyl ring can influence lipophilicity and steric interactions with the target binding site.

-

Variation of the Cyano Group: While the cyano group is a key feature, its replacement with other electron-withdrawing groups could be explored to fine-tune the electronic properties of the α,β-unsaturated system.

Caption: A strategic approach to the structure-activity relationship (SAR) studies.

Conclusion

The this compound framework holds considerable promise as a template for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, this guide provides a robust starting point for researchers by outlining established synthetic methodologies and detailing relevant in vitro and in vivo screening protocols based on the known activities of structurally analogous compounds. A systematic approach to synthesis, biological evaluation, and SAR studies, as detailed herein, will be instrumental in unlocking the full therapeutic potential of these intriguing molecules.

References

- Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

- Verma, V., & Singh, D. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 27(12), 1-8.

- Bhavani, S. D., & Madhavi, K. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. Asian Journal of Chemistry, 37(1), 1-8.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2012). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharmaceutica, 62(1), 105-118.

- Thermo Fisher Scientific. (2025). MTT Assay. Protocols.io.

- Jacobson, K. A., et al. (2021). Structure-activity relationship analysis of 5'-substituted C2-hexynyl-4'-thioadenosine analogs as dual A2A/A3 adenosine receptor agonists with tunable selectivity and anti-inflammatory activity. Journal of Medicinal Chemistry, 64(2), 1099-1117.

- Salehi, B., et al. (2019). Bioactive Molecules and Their Mechanisms of Action. Molecules, 24(21), 3874.

- Reddy, T. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2), 223-234.

- Lee, J. H., et al. (2020).

- Sahu, S., et al. (2022). In silico screening of anti-inflammatory compounds from Lichen by targeting cyclooxygenase-2. Journal of Biomolecular Structure and Dynamics, 40(16), 7291-7301.

- Al-Said, M. S., et al. (2011).

- Burýšková, L., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Toxins, 14(5), 302.

- BenchChem. (2025).

- Csonka, Á., et al. (2020). Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance. International Journal of Molecular Sciences, 21(24), 9496.

- El-Naggar, M., et al. (2022). In vitro cytotoxic activities of the cyanoacrylamide derivatives 5−9...

- Fun, H. K., et al. (2017). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate.

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Fadda, A. A. (2015). What is the effect of cyano group on bioactivity?

- Wang, Y., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8989.

- Khan, I., et al. (2021). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Future Medicinal Chemistry, 13(20), 1761-1777.

- Bhavani, S. D., & Madhavi, K. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. Asian Journal of Chemistry.

- Adewole, K. E., et al. (2025). Anti-Inflammatory Activities of Abelmoschus Esculentus Derived Ligands On Cox-2.

- Scribd. (n.d.). MTT Assay Protocol. Scribd.

- Singh, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- Li, J., et al. (2016). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36].

- Vij, L., et al. (2022). In vivo and in silico screening for antimicrobial compounds from cyanobacteria. Microbial Biotechnology, 15(3), 826-842.

- Lesiak, A., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides.

- Dias, M. C., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8097.

- Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- Zhang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3728–3740.

- Ferreira, H., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Pharmaceuticals, 18(1), 1.

- Lee, D., et al. (2022). Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells. Molecules, 27(19), 6527.

- Santhakumari, P., et al. (2020). Anti-inflammatory Activity of Bioactive Compounds from Microalgae and Cyanobacteria by Focusing on the Mechanisms of Action.

- Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

- de Oliveira, A. M., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(21), 6401.

- Arana-Tavira, V., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Carvacho, B., et al. (2021). Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. International Journal of Molecular Sciences, 22(19), 10731.

- Singh, A., et al. (2021). Structure activity relationship of the synthesized compounds.

- Mir, I. A., et al. (2022). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 27(19), 6333.

- Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Science.gov.

- Abdel-Wahab, B. F., et al. (2011). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Archiv der Pharmazie, 344(12), 812-820.

- Batt, D. G., et al. (1995). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 38(9), 1591-1600.

- Ayaz, F., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives.

- Organic Syntheses. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Organic Syntheses Procedure.

- Elzoghbi, M. S., et al. (2023). Anticancer agents and selective COX-2 inhibitors containing pyrimidine...

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay protocol v1 [protocols.io]

- 7. atcc.org [atcc.org]

- 8. scribd.com [scribd.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3α-Hydroxy-5β-androstan-17-one (Etiocholanolone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Hydroxy-5β-androstan-17-one, commonly known as etiocholanolone, is an endogenous 17-ketosteroid and a principal metabolite of the male sex hormone testosterone.[1][2] Lacking androgenic activity, etiocholanolone has garnered significant interest within the scientific and medical communities for its diverse biological functions, including its pyrogenic effects, immunostimulatory properties, and its role as a neurosteroid.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of etiocholanolone, with a particular focus on its implications for drug development and clinical research.

Physicochemical Properties

Etiocholanolone is a steroid of the androstane class, characterized by a 5β-configuration, which results in a cis-juncture of the A and B rings of the steroid nucleus.[1] This stereochemistry is crucial to its biological activity and distinguishes it from its 5α-isomer, androsterone.

| Property | Value | Source |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [1] |

| Other Names | Etiocholanolone, 5β-androsterone, 3α-hydroxy-5β-androstan-17-one | [1] |

| CAS Number | 53-42-9 | [4] |

| Molecular Formula | C₁₉H₃₀O₂ | [4] |

| Molecular Weight | 290.44 g/mol | [2][4] |

| Melting Point | 152 - 154 °C | [2] |

| Appearance | Solid | [2] |

Synthesis and Metabolism

Biosynthesis

Etiocholanolone is naturally produced in the body through the metabolism of testosterone and androstenedione.[3][5] The metabolic pathway involves the reduction of the double bond at the C4-C5 position of androstenedione by the enzyme 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase.[5]

Caption: Metabolic pathway of Etiocholanolone from Testosterone.

Chemical Synthesis

Chemical synthesis of etiocholanolone and its derivatives is crucial for research and potential therapeutic applications. One documented method involves the stereospecific synthesis of 3α,7α-dihydroxy-5β-androstan-17-one from the readily available 4-androstene-3,17-dione.[6] Key steps in this process include stereospecific and selective epoxidation, followed by hydrogenation with carefully selected reagents and reaction conditions to achieve the desired stereochemistry.[6]

Another reported synthesis details the creation of 3α,7α-dihydroxy-5β-androstan-17-one and 3α-hydroxy-5β-androstane-7,17-dione from commercial chenodeoxycholic acid.[7] This multi-step process involves the degradation of the C17 side chain after selective protection of the hydroxyl groups.[7]

Biological Activity and Mechanism of Action

Etiocholanolone exhibits a range of biological activities, the most prominent of which are its pyrogenic and immunostimulatory effects.

Pyrogenic Effects and "Etiocholanolone Fever"

Etiocholanolone is a known pyrogen, capable of inducing fever in humans.[1][3] This phenomenon, often termed "etiocholanolone fever," is not a direct action of the steroid but is mediated by its ability to stimulate leukocytes to release endogenous pyrogens, now known as pro-inflammatory cytokines like interleukin-1 (IL-1).[8] The pyrogenic activity is specific to the unconjugated form of etiocholanolone.[3] This effect has been investigated in the context of conditions like Familial Mediterranean Fever (FMF), where endogenous steroids may play a role in triggering inflammatory episodes.[1]

Immunostimulatory and Hematopoietic Effects

Beyond its pyrogenic properties, etiocholanolone has been shown to be an immunostimulant and can induce leukocytosis, an increase in the number of white blood cells.[1] These properties have led to its use in evaluating adrenal cortex function and bone marrow performance.[1][5] In some neoplastic diseases, it has been used to stimulate the immune system.[1]

Neurosteroidal Activity

Etiocholanolone is also recognized as an inhibitory androstane neurosteroid.[1] It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This modulation enhances the effects of GABA, leading to anticonvulsant effects.[1] Interestingly, the unnatural enantiomer of etiocholanolone has been found to be more potent in this regard than the naturally occurring form.[1]

Caption: Simplified overview of Etiocholanolone's primary mechanisms of action.

Clinical Significance and Drug Development

The unique biological profile of etiocholanolone presents several avenues for clinical investigation and drug development.

-

Inflammatory and Autoimmune Diseases: Its role in inflammation and immune modulation suggests that etiocholanolone or its derivatives could be investigated as potential therapeutics or diagnostic markers for inflammatory disorders.

-

Neurological Disorders: The positive allosteric modulation of GABA-A receptors by etiocholanolone makes it and its analogs potential candidates for the development of novel anticonvulsant or anxiolytic drugs.

-

Oncology: The immunostimulatory properties of etiocholanolone could be harnessed in the development of adjunctive therapies for certain cancers, aiming to boost the patient's immune response to the disease.

Conclusion

3α-Hydroxy-5β-androstan-17-one (etiocholanolone) is a multifaceted endogenous steroid with a well-defined role in human metabolism and a range of intriguing biological activities. Its pyrogenic, immunostimulatory, and neurosteroidal properties make it a molecule of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, metabolism, and mechanisms of action is essential for exploring its full therapeutic and diagnostic potential.

References

-

Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one. PubMed. Available at: [Link]

-

Synthesis and Pyrogenic Effect of 3 Alpha, 7 alpha-dihydroxy-5 beta-androstan-17-one and 3 alpha-hydroxy-5 beta-androstane-7, 17-dione. PubMed. Available at: [Link]

-

Etiocholanolone. Wikipedia. Available at: [Link]

-

Etiocholanolone (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained. HealthMatters.io. Available at: [Link]

-

Etiocholanolone – Knowledge and References. Taylor & Francis. Available at: [Link]

-

3alpha-hydroxy-5beta-androstane-17-one 3alpha-dehydrogenase. Wikipedia. Available at: [Link]

-

Androstan-17-one, 3-hydroxy-, (3α,5β)-. NIST WebBook. Available at: [Link]

-

Etiocholanolone. PubChem. Available at: [Link]

-

Showing Compound Etiocholanolone (FDB022072). FooDB. Available at: [Link]

Sources

- 1. Etiocholanolone - Wikipedia [en.wikipedia.org]

- 2. Etiocholanolone | C19H30O2 | CID 5880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Androstan-17-one, 3-hydroxy-, (3α,5β)- [webbook.nist.gov]

- 5. Etiocholanolone (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pyrogenic effect of 3 alpha, 7 alpha-dihydroxy-5 beta-androstan-17-one and 3 alpha-hydroxy-5 beta-androstane-7, 17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound Etiocholanolone (FDB022072) - FooDB [foodb.ca]

An In-depth Technical Guide to the Structure Elucidation of 2-Cyano-2-cyclohexylideneacetic Acid

Introduction and Synthetic Context

2-Cyano-2-cyclohexylideneacetic acid, with the molecular formula C₉H₁₁NO₂, is a classic example of an α,β-unsaturated carbonyl compound.[1][2] Its synthesis is most commonly achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] In this case, cyclohexanone is condensed with cyanoacetic acid, typically catalyzed by a weak base like ammonium acetate.[3][4]

The resulting structure contains multiple key features: a carboxylic acid, a nitrile group, and an exocyclic double bond, all conjugated. This conjugation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.[5][6] Accurate structural elucidation is paramount to confirm the successful outcome of the condensation, rule out potential isomers or byproducts, and provide the foundational characterization required for any subsequent use in medicinal chemistry or material science.

This guide will detail the integrated analytical workflow used to verify this structure unequivocally.

Caption: Overall workflow from synthesis to structure confirmation.

Mass Spectrometry (MS): Molecular Formula Verification

Expertise & Experience: Mass spectrometry serves as the first line of analytical confirmation. Its primary role is to verify the molecular weight of the synthesized compound, providing immediate evidence of whether the target molecule was formed. We employ Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is easily deprotonated to form a stable [M-H]⁻ ion, making it a highly sensitive method for this class of compounds.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its exact mass to the theoretical value.

Data Interpretation and Results

The molecular formula C₉H₁₁NO₂ gives a theoretical monoisotopic mass of 165.0790 g/mol .[1] The expected [M-H]⁻ ion would have a mass of 164.0712 u. High-resolution mass spectrometry should yield a measured mass within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.